[2-(3-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone
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Overview
Description
[2-(3-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone is a complex organic compound that features a quinoline core, a methoxyphenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone typically involves multiple steps, including the formation of the quinoline core, the introduction of the methoxyphenyl group, and the attachment of the piperazine moiety. Common synthetic methods include:
Cyclization Reactions: Formation of the quinoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
Coupling Reactions: Attachment of the piperazine moiety using coupling agents like sulfonium salts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The quinoline core can be reduced to form dihydroquinolines.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydroquinolines.
Substitution: Various substituted piperazines.
Scientific Research Applications
[2-(3-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(3-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Various substituted piperazines
Uniqueness
[2-(3-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H23N3O4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)quinolin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H23N3O4S/c1-29-17-7-5-6-16(14-17)21-15-19(18-8-3-4-9-20(18)23-21)22(26)24-10-12-25(13-11-24)30(2,27)28/h3-9,14-15H,10-13H2,1-2H3 |
InChI Key |
DHWCKOLTVZBIBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)S(=O)(=O)C |
Origin of Product |
United States |
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